molecular formula C18H16FNO4S2 B2883117 Methyl 3-[(4-ethylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate CAS No. 932303-76-9

Methyl 3-[(4-ethylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate

Cat. No. B2883117
CAS RN: 932303-76-9
M. Wt: 393.45
InChI Key: FTELJBUPRLISEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-[(4-ethylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate, also known as Compound A, is a chemical compound that has been the focus of scientific research due to its potential applications in medicine. This compound belongs to the class of benzothiophene derivatives and has a molecular formula of C18H17FNO3S2.

Mechanism of Action

The mechanism of action of Methyl 3-[(4-ethylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate A is not fully understood, but it is believed to inhibit the activity of certain enzymes and signaling pathways involved in inflammation and cancer cell growth. It has been shown to inhibit the production of pro-inflammatory cytokines and the activation of nuclear factor-kappa B (NF-κB) signaling pathway.
Biochemical and Physiological Effects
In vitro studies have shown that Methyl 3-[(4-ethylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate A has a cytotoxic effect on cancer cells, inducing apoptosis and inhibiting cell proliferation. It has also been shown to reduce the production of reactive oxygen species (ROS) and inhibit the activity of matrix metalloproteinases (MMPs) involved in cancer cell invasion and metastasis. Additionally, Methyl 3-[(4-ethylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate A has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α), suggesting its potential use as an anti-inflammatory agent.

Advantages and Limitations for Lab Experiments

One advantage of using Methyl 3-[(4-ethylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate A in lab experiments is its high potency and selectivity towards its target enzymes and signaling pathways. However, its low solubility in water and limited bioavailability may pose challenges in its use for in vivo studies.

Future Directions

There are several future directions for the research on Methyl 3-[(4-ethylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate A. One direction is to investigate its potential use in combination with other therapeutic agents for enhanced efficacy in cancer treatment. Another direction is to explore its use in the treatment of other diseases such as Alzheimer's disease and multiple sclerosis. Additionally, further studies are needed to elucidate the exact mechanism of action of Methyl 3-[(4-ethylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate A and its potential side effects.
In conclusion, Methyl 3-[(4-ethylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate A is a promising compound that has shown potential as a therapeutic agent for various diseases. Its anti-inflammatory and anti-tumor properties make it a candidate for drug development, and further research is needed to fully understand its mechanism of action and potential applications in medicine.

Synthesis Methods

The synthesis of Methyl 3-[(4-ethylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate A involves a multistep process that includes the reaction of 4-ethylphenylsulfonamide with 4-fluoro-2-nitrobenzoic acid, followed by reduction of the nitro group to an amino group, and then reaction with methyl 2-bromo-3-oxobutanoate. The final product is obtained after purification by column chromatography.

Scientific Research Applications

Methyl 3-[(4-ethylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate A has been studied for its potential use as a therapeutic agent for various diseases such as cancer, inflammation, and neurological disorders. In vitro studies have shown that Methyl 3-[(4-ethylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate A has anti-inflammatory and anti-tumor properties, making it a promising candidate for drug development.

properties

IUPAC Name

methyl 3-[(4-ethylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FNO4S2/c1-3-11-7-9-12(10-8-11)20-26(22,23)17-15-13(19)5-4-6-14(15)25-16(17)18(21)24-2/h4-10,20H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTELJBUPRLISEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NS(=O)(=O)C2=C(SC3=CC=CC(=C32)F)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-[(4-ethylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.